Cas no 887465-49-8 (3-ethyl-8-(4-ethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

3-ethyl-8-(4-ethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione structure
887465-49-8 structure
商品名:3-ethyl-8-(4-ethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
CAS番号:887465-49-8
MF:C19H21N5O2
メガワット:351.402343511581
CID:5957339
PubChem ID:16797992

3-ethyl-8-(4-ethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione 化学的及び物理的性質

名前と識別子

    • 3-ethyl-8-(4-ethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
    • 2-ethyl-6-(4-ethylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
    • AKOS001423856
    • 887465-49-8
    • 3-ethyl-8-(4-ethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
    • SR-01000021608-1
    • F2542-0190
    • Z274616802
    • SR-01000021608
    • インチ: 1S/C19H21N5O2/c1-5-13-7-9-14(10-8-13)24-12(3)11-23-15-16(20-18(23)24)21(4)19(26)22(6-2)17(15)25/h7-11H,5-6H2,1-4H3
    • InChIKey: LLMITOLFIGPRQQ-UHFFFAOYSA-N
    • ほほえんだ: O=C1C2=C(N=C3N(C4C([H])=C([H])C(C([H])([H])C([H])([H])[H])=C([H])C=4[H])C(C([H])([H])[H])=C([H])N23)N(C([H])([H])[H])C(N1C([H])([H])C([H])([H])[H])=O

計算された属性

  • せいみつぶんしりょう: 351.16952493g/mol
  • どういたいしつりょう: 351.16952493g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 26
  • 回転可能化学結合数: 3
  • 複雑さ: 576
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 62.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.7

3-ethyl-8-(4-ethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2542-0190-2μmol
3-ethyl-8-(4-ethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
887465-49-8 90%+
2μmol
$57.0 2023-07-28
Life Chemicals
F2542-0190-20mg
3-ethyl-8-(4-ethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
887465-49-8 90%+
20mg
$99.0 2023-07-28
Life Chemicals
F2542-0190-30mg
3-ethyl-8-(4-ethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
887465-49-8 90%+
30mg
$119.0 2023-07-28
Life Chemicals
F2542-0190-1mg
3-ethyl-8-(4-ethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
887465-49-8 90%+
1mg
$54.0 2023-07-28
Life Chemicals
F2542-0190-40mg
3-ethyl-8-(4-ethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
887465-49-8 90%+
40mg
$140.0 2023-07-28
Life Chemicals
F2542-0190-15mg
3-ethyl-8-(4-ethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
887465-49-8 90%+
15mg
$89.0 2023-07-28
Life Chemicals
F2542-0190-25mg
3-ethyl-8-(4-ethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
887465-49-8 90%+
25mg
$109.0 2023-07-28
Life Chemicals
F2542-0190-50mg
3-ethyl-8-(4-ethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
887465-49-8 90%+
50mg
$160.0 2023-07-28
Life Chemicals
F2542-0190-10μmol
3-ethyl-8-(4-ethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
887465-49-8 90%+
10μmol
$69.0 2023-07-28
Life Chemicals
F2542-0190-20μmol
3-ethyl-8-(4-ethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
887465-49-8 90%+
20μmol
$79.0 2023-07-28

3-ethyl-8-(4-ethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione 関連文献

3-ethyl-8-(4-ethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dioneに関する追加情報

3-Ethyl-8-(4-Ethylphenyl)-1,7-Dimethyl-1H,2H,3H,4H,8H-Imidazo[1,2-g]purine-2,4-Dione: A Comprehensive Overview

The compound with CAS No. 887465-49-8, known as 3-Ethyl-8-(4-Ethylphenyl)-1,7-Dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione, is a highly specialized organic molecule belonging to the purine derivative family. This compound has garnered significant attention in recent years due to its unique structural features and potential applications in the fields of pharmacology and material science.

Imidazo[1,2-g]purine derivatives are a class of heterocyclic compounds characterized by their fused ring systems and nitrogen atoms at specific positions. The presence of ethyl and methyl substituents in the structure of this compound enhances its stability and bioavailability. Recent studies have highlighted the role of such derivatives in modulating cellular signaling pathways and their potential as lead compounds for drug development.

One of the most notable aspects of this compound is its ability to interact with specific biological targets. Research conducted in 2023 revealed that 3-Ethyl-8-(4-Ethylphenyl)-1,7-Dimethyl-imidazo[1,2-g]purine-2,4-dione exhibits selective binding affinity towards certain G-protein coupled receptors (GPCRs). This property makes it a promising candidate for therapeutic interventions in conditions such as inflammation and neurodegenerative diseases.

The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The use of palladium-catalyzed cross-coupling reactions has significantly improved the yield and purity of this compound. Such advancements in synthetic chemistry have paved the way for large-scale production and further exploration of its properties.

In terms of pharmacokinetics, studies have shown that this compound demonstrates favorable absorption profiles in preclinical models. Its lipophilic nature allows for efficient penetration across biological membranes while maintaining systemic bioavailability. These characteristics are crucial for its potential use as an orally administered drug.

Recent breakthroughs in computational chemistry have enabled researchers to predict the binding modes and interaction energies of this compound with various protein targets. By employing molecular docking simulations and quantum mechanics calculations, scientists have gained deeper insights into its mechanism of action at the molecular level.

The structural versatility of 3-Ethyl-8-(4-Ethylphenyl)-1,7-Dimethyl-imidazo[1,2-g]purine-2,4-dione also makes it a valuable tool in materials science applications. Its ability to form stable coordination complexes with transition metals has been explored for potential use in catalysis and sensing technologies.

In conclusion, CAS No. 887465-49-8 represents a cutting-edge molecule with immense potential across multiple scientific domains. Its unique chemical properties and promising biological activities underscore its importance as a subject of ongoing research and development.

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